molecular formula C13H15N5O2 B2544123 (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-methoxypyridin-3-yl)methanone CAS No. 1798538-22-3

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-methoxypyridin-3-yl)methanone

Cat. No.: B2544123
CAS No.: 1798538-22-3
M. Wt: 273.296
InChI Key: WGDJBEKZRVQBRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-methoxypyridin-3-yl)methanone is a synthetic organic molecule that features a triazole ring, a pyrrolidine ring, and a methoxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-methoxypyridin-3-yl)methanone typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be formed via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This step involves the reaction of an azide with an alkyne in the presence of a copper catalyst.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with an intermediate compound.

    Incorporation of the Methoxypyridine Moiety: The methoxypyridine group can be added via a condensation reaction, where a methoxypyridine derivative reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypyridine moiety.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the methoxypyridine moiety.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound can be used as a probe to study enzyme activities and protein interactions. Its triazole ring is known to interact with biological macromolecules, making it useful in biochemical assays.

Medicine

In medicinal chemistry, the compound has potential as a drug candidate due to its ability to interact with various biological targets. It can be explored for its antimicrobial, anticancer, and anti-inflammatory properties.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The triazole ring can coordinate with metal ions, while the pyrrolidine and methoxypyridine moieties can interact with proteins and enzymes. These interactions can modulate biological pathways and lead to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-hydroxypyridin-3-yl)methanone
  • (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-chloropyridin-3-yl)methanone
  • (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone

Uniqueness

The presence of the methoxypyridine moiety in (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-methoxypyridin-3-yl)methanone distinguishes it from similar compounds. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it a unique candidate for various applications.

Biological Activity

The compound (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-methoxypyridin-3-yl)methanone is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C12H14N4O\text{C}_{12}\text{H}_{14}\text{N}_{4}\text{O}

This structure features a triazole ring, a pyrrolidine moiety, and a methoxypyridine group, which contribute to its biological properties.

Anticancer Activity

Research indicates that compounds with triazole and pyrrolidine functionalities often exhibit significant anticancer properties. A study demonstrated that derivatives of triazole showed considerable activity against various human cancer cell lines. For instance, related compounds have been reported to have IC50 values in the nanomolar range against cancer cells, suggesting strong antiproliferative effects .

Table 1: Anticancer Activity of Related Triazole Compounds

Compound NameCell LineIC50 (nM)
1H-benzo[d][1,2,3]triazol-1-yl 3,4,5-trimethoxybenzoateMCF-7 (Breast)1.2
1H-benzothiazole derivativesA549 (Lung)2.4
This compoundTBDTBD

Note: TBD = To Be Determined; further studies are needed for specific IC50 values of the compound .

The mechanism by which this compound exerts its biological effects is likely multifaceted. The triazole ring is known for its ability to chelate metal ions and interact with various biological targets, including enzymes involved in cancer progression and proliferation . Additionally, the methoxypyridine moiety may enhance the compound's lipophilicity and cellular uptake.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Histone Deacetylase Inhibition : A related triazole compound was identified as a potential histone deacetylase inhibitor with an IC50 value of 9.4 μM. This suggests a mechanism where the compound may influence gene expression related to cancer cell growth .
  • Antimicrobial Activity : Preliminary investigations indicate that triazole-containing compounds exhibit antimicrobial properties, making them candidates for further development as antibacterial agents .

Properties

IUPAC Name

(2-methoxypyridin-3-yl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c1-20-12-11(3-2-5-14-12)13(19)17-7-4-10(9-17)18-8-6-15-16-18/h2-3,5-6,8,10H,4,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDJBEKZRVQBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.